![molecular formula C23H27N5O3 B3001670 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212344-01-8](/img/structure/B3001670.png)
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known to have a wide range of biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups including two aryl groups, one of which is dimethoxy-substituted, and a carboxamide group. The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other [1,2,4]triazolo[1,5-a]pyrimidines. The presence of the electron-donating methoxy groups and the electron-withdrawing carboxamide could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Influenza Virus Inhibition
The compound’s scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been used in the synthesis of compounds that inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that our compound could potentially be used in antiviral research or therapies.
Anticancer Agents
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . This suggests that our compound could potentially be used in the development of anticancer agents.
DNA Intercalation Activities
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the design of DNA intercalators . DNA intercalators are used in cancer treatment as they can disrupt the replication of cancerous cells. Therefore, our compound could potentially be used in the development of new cancer treatments.
Coronary Vasodilating and Antihypertensive Activities
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used in the synthesis of coronary vasodilating and antihypertensive agents . This suggests that our compound could potentially be used in the treatment of cardiovascular diseases.
Organic Light-Emitting Diodes (OLEDs)
Structurally modified [1,2,4]triazolo pyridine derivatives have been used as promising materials for highly efficient blue fluorescent organic light-emitting diodes . This suggests that our compound could potentially be used in the development of OLEDs.
Synthesis of Biologically Active Compounds
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged scaffold that can be used for the preparation of biologically active compounds . This suggests that our compound could potentially be used in the synthesis of a wide range of biologically active compounds.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-13-6-9-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-8-7-16(30-4)11-19(17)31-5/h6-12,15,20-21H,1-5H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKZGLRAIIDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

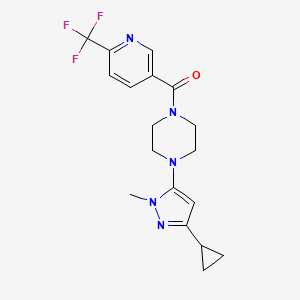

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)
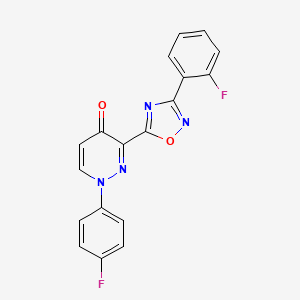
![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)
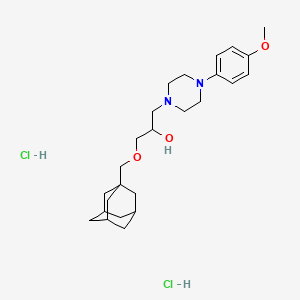
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)
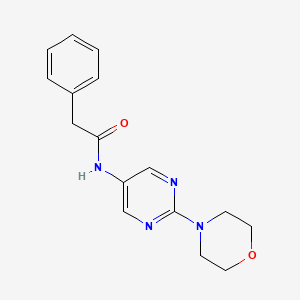
![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
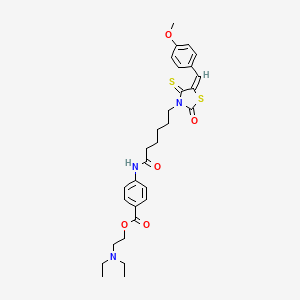
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)
![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)